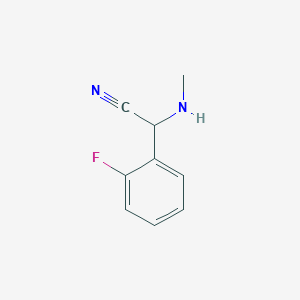

(2-Fluorophenyl)(methylamino)acetonitrile

Description

(2-Fluorophenyl)(methylamino)acetonitrile (CAS: 370554-90-8) is an organonitrile compound featuring a 2-fluorophenyl group and a methylamino substituent attached to the acetonitrile backbone. Its molecular formula is C₉H₈FN₂, with a molecular weight of 164.17 g/mol. This compound is primarily used as an intermediate in pharmaceutical and chemical synthesis, leveraging the electron-withdrawing properties of the nitrile group and the bioactivity imparted by the fluorine and methylamino substituents . Structural analogs of this compound are prevalent in drug discovery, particularly in kinase inhibitors (e.g., Ripretinib, ) and benzodiazepines (e.g., Midazolam-d6, ).

Properties

CAS No. |

370554-90-8 |

|---|---|

Molecular Formula |

C9H9FN2 |

Molecular Weight |

164.18 g/mol |

IUPAC Name |

2-(2-fluorophenyl)-2-(methylamino)acetonitrile |

InChI |

InChI=1S/C9H9FN2/c1-12-9(6-11)7-4-2-3-5-8(7)10/h2-5,9,12H,1H3 |

InChI Key |

KFFKATVFYIXXMS-UHFFFAOYSA-N |

Canonical SMILES |

CNC(C#N)C1=CC=CC=C1F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluorophenyl)(methylamino)acetonitrile typically involves the reaction of 2-fluorobenzyl cyanide with methylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

2-Fluorobenzyl cyanide+Methylamine→this compound

The reaction is usually performed in a solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: (2-Fluorophenyl)(methylamino)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(2-Fluorophenyl)(methylamino)acetonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)(methylamino)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The position and type of halogen substituents on the phenyl ring significantly influence physicochemical properties and reactivity:

Key Observations :

Amino Group Variations

The nature of the amino substituent affects solubility and biological interactions:

Key Observations :

Functional Group Variations

Replacing the nitrile group alters reactivity and applications:

Key Observations :

Yield Optimization :

- Substituents ortho to the reaction site (e.g., 2-F) reduce yields by 15–20% due to steric effects (cf. , entry 4j: 72% yield with 2-Cl ).

Biological Activity

(2-Fluorophenyl)(methylamino)acetonitrile is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a fluorinated phenyl group, which is known to enhance biological activity in several compounds. The presence of the methylamino group also suggests potential interactions with biological targets, such as enzymes and receptors.

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of phenylacetonitrile have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Comparison

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| This compound | E. coli | TBD |

| Compound A | Staphylococcus aureus | 0.0048 |

| Compound B | Bacillus subtilis | 0.0195 |

Note: TBD indicates that specific MIC values for this compound are yet to be determined.

Anticancer Potential

The anticancer properties of this compound have been explored in various studies, particularly its inhibitory effects on cancer cell lines. Compounds with similar structures have shown selective inhibition of cancer cell proliferation.

Case Study: Inhibition of Cancer Cell Growth

In a study examining the effects of various nitriles on chronic lymphocytic leukemia cells, compounds with a similar backbone demonstrated significant cytotoxicity:

- Compound X : Inhibited cell growth with an IC50 value of 5 µM.

- This compound : Preliminary results suggest potential efficacy, but further studies are required to establish specific IC50 values.

The proposed mechanism for the biological activity of this compound may involve interaction with key enzymes or receptors involved in microbial resistance or cancer cell survival. For example, compounds that inhibit carboxylesterases have been shown to enhance the effectiveness of chemotherapeutic agents.

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for further research, particularly in antimicrobial and anticancer applications. Future studies should focus on:

- Determining MIC and IC50 values for more precise characterization.

- Investigating the mechanism of action through enzyme inhibition assays.

- Exploring structure-activity relationships to optimize efficacy.

This compound's unique structural features warrant deeper exploration into its potential therapeutic applications, as preliminary findings indicate it may serve as a valuable candidate in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.